(S)-2-{[((S)-2-Amino-propionyl)-methyl-amino]-methyl}-pyrrolidine-1-carboxylic acid tert-butyl ester
CAS No.:
Cat. No.: VC13468154
Molecular Formula: C14H27N3O3
Molecular Weight: 285.38 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H27N3O3 |
|---|---|
| Molecular Weight | 285.38 g/mol |
| IUPAC Name | tert-butyl (2S)-2-[[[(2S)-2-aminopropanoyl]-methylamino]methyl]pyrrolidine-1-carboxylate |
| Standard InChI | InChI=1S/C14H27N3O3/c1-10(15)12(18)16(5)9-11-7-6-8-17(11)13(19)20-14(2,3)4/h10-11H,6-9,15H2,1-5H3/t10-,11-/m0/s1 |
| Standard InChI Key | QPMPOAUWZYTLDZ-QWRGUYRKSA-N |
| Isomeric SMILES | C[C@@H](C(=O)N(C)C[C@@H]1CCCN1C(=O)OC(C)(C)C)N |
| SMILES | CC(C(=O)N(C)CC1CCCN1C(=O)OC(C)(C)C)N |
| Canonical SMILES | CC(C(=O)N(C)CC1CCCN1C(=O)OC(C)(C)C)N |
Introduction
Chemical Identity and Structural Properties
Molecular Identity
The compound’s IUPAC name, tert-butyl (2S)-2-[[[(2S)-2-aminopropanoyl]-methylamino]methyl]pyrrolidine-1-carboxylate, reflects its intricate stereochemistry and functional groups . Key identifiers include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₂₇N₃O₃ |
| Molecular Weight | 285.38 g/mol |
| CAS Number | 1354028-70-8 |
| Chiral Centers | Two (S-configurations) |
The pyrrolidine ring (a five-membered secondary amine) is substituted at the 2-position with a methylaminomethyl group, which is further functionalized with an (S)-2-aminopropanoyl moiety. The tert-butyl ester at the 1-position enhances solubility and stability during synthetic processes .
Stereochemical Significance
The (S) configurations at both chiral centers (pyrrolidine C2 and propionyl C2) are critical for biological activity. Computational modeling suggests that this stereochemistry optimizes interactions with enzymatic targets, such as metalloproteases or peptide-binding receptors .
Synthesis and Optimization
Synthetic Routes
The synthesis typically involves multi-step protocols:
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Pyrrolidine Functionalization: Introduction of the methylaminomethyl group via reductive amination or nucleophilic substitution .
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Amino Acid Coupling: The (S)-2-aminopropanoyl moiety is attached using carbodiimide-based coupling agents (e.g., EDC/HOBt) .
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Esterification: Protection of the carboxylic acid as a tert-butyl ester using tert-butyl acetate under acidic conditions .
Industrial-scale production employs continuous flow systems to enhance yield (>75%) and purity (>98%).
Key Challenges
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Stereochemical Purity: Asymmetric synthesis or chiral resolution is required to avoid diastereomer formation .
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Ester Hydrolysis Sensitivity: The tert-butyl ester is prone to cleavage under strong acidic/basic conditions, necessitating careful handling .
Applications in Pharmaceutical Research
Intermediate in Peptide Synthesis
The compound’s tert-butyl ester acts as a transient protecting group, enabling selective deprotection during solid-phase peptide synthesis (SPPS). Its rigidity and chirality make it ideal for constructing constrained peptidomimetics targeting G-protein-coupled receptors .
Drug Development
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Neurological Disorders: Structural analogs inhibit endothelin-converting enzyme (ECE-1), a target for hypertension and cerebral ischemia .
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Anticancer Agents: Tert-butyl ester prodrugs of amino acid derivatives show selective cytotoxicity in breast cancer cell lines (e.g., MCF-7, IC₅₀ ≈ 2–5 μM) .
Enzyme Inhibition Studies
The methylaminomethyl group facilitates hydrogen bonding with catalytic residues in metalloproteases. Kinetic studies reveal competitive inhibition of ECE-1 (Kᵢ = 0.8 μM) .
Physicochemical and Pharmacokinetic Profiles
| Property | Value |
|---|---|
| LogP (Octanol-Water) | 1.8 ± 0.2 |
| Solubility (Water) | 12 mg/mL |
| Plasma Stability (t₁/₂) | >6 hours (pH 7.4) |
The tert-butyl ester improves membrane permeability, with a Caco-2 permeability coefficient (Pₐₚₚ) of 8.6 × 10⁻⁶ cm/s .
Recent Research Advancements
Prodrug Optimization
Ethyl and tert-butyl ester analogs of related amino acid derivatives demonstrate enhanced bioavailability in rodent models (AUC₀–₂₄ = 450 μg·h/mL) .
Computational Modeling
Molecular dynamics simulations predict strong binding to the S1′ pocket of ECE-1 (ΔG = −9.2 kcal/mol) .
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